An In-depth Technical Guide to 5-Chloro-AB-PINACA (CAS Number: 1801552-02-2)
An In-depth Technical Guide to 5-Chloro-AB-PINACA (CAS Number: 1801552-02-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-AB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that belongs to the indazole-3-carboxamide class of compounds.[1] It is structurally related to other potent synthetic cannabinoids such as AB-PINACA and 5F-AB-PINACA, with the key difference being the substitution of a chlorine atom on the terminal carbon of the pentyl chain.[1] This modification makes it a compound of interest for structure-activity relationship (SAR) studies, particularly in understanding the influence of halogenation on the pharmacological and metabolic profiles of SCRAs. This guide provides a comprehensive overview of the available technical information on 5-Chloro-AB-PINACA, including its chemical properties, synthesis, pharmacology, metabolism, and analytical detection methods.
Chemical and Physical Properties
5-Chloro-AB-PINACA is characterized by an indazole-3-carboxamide core structure. This core is N-alkylated with a 5-chloropentyl chain at the N1 position of the indazole ring and has an L-valinamide group attached via an amide linkage at the C3 position.[1] The presence and specific positioning of these functional groups are critical determinants of its chemical behavior and interaction with cannabinoid receptors.[1]
| Property | Value | Reference |
| CAS Number | 1801552-02-2 | [2] |
| IUPAC Name | N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | [3] |
| Molecular Formula | C₁₈H₂₅ClN₄O₂ | [2] |
| Molecular Weight | 364.87 g/mol | [4] |
| Appearance | Off-White Solid Material | [3] |
| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml | [2] |
Synthesis
The synthesis of 5-Chloro-AB-PINACA, like many other indazole-3-carboxamide synthetic cannabinoids, typically follows a two-stage convergent synthesis strategy.[5] This involves the N-alkylation of an indazole core followed by an amide coupling reaction.[5]
General Synthesis Pathway
Figure 1: General synthesis pathway for 5-Chloro-AB-PINACA.
Experimental Protocol: Synthesis of 5-Chloro-AB-PINACA (General Procedure)
Note: This is a generalized protocol based on the synthesis of related indazole-3-carboxamide synthetic cannabinoids. Specific reaction conditions may require optimization.
Step 1: N-Alkylation of 1H-Indazole-3-carboxylic acid
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To a solution of 1H-indazole-3-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide - DMF), add a base (e.g., sodium hydride - NaH) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-bromo-5-chloropentane dropwise to the reaction mixture.
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Let the reaction proceed at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(5-chloropentyl)-1H-indazole-3-carboxylic acid.
-
Purify the crude product by column chromatography.
Step 2: Amide Coupling with L-valinamide
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Dissolve the purified 1-(5-chloropentyl)-1H-indazole-3-carboxylic acid, L-valinamide hydrochloride, and a coupling agent (e.g., TBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in an aprotic solvent (e.g., acetonitrile - ACN).[5]
-
Add a non-nucleophilic base (e.g., triethylamine - TEA) to the mixture.[5]
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 5-Chloro-AB-PINACA.
-
Purify the final product by recrystallization or column chromatography.
Pharmacology
5-Chloro-AB-PINACA is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Its psychoactive effects are primarily mediated through its action on the CB1 receptor, which is predominantly expressed in the central nervous system.[1]
Receptor Binding and Functional Activity
Comparative Data for Related PINACA Derivatives:
| Compound | Receptor | Parameter | Value (nM) | Reference |
| AB-PINACA | CB1 | Ki | 2.87 | |
| CB2 | Ki | 0.88 | ||
| CB1 | EC50 | 1.2 | ||
| CB2 | EC50 | 2.5 | ||
| 5F-AB-PINACA | CB1 | EC50 | 55.4 | |
| MDMB-4en-PINACA | CB1 | Ki | 0.28 | [7] |
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by synthetic cannabinoids like 5-Chloro-AB-PINACA initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
Figure 2: Simplified CB1 receptor signaling pathway.
Upon agonist binding, the activated Gi/o protein dissociates into its α and βγ subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits can directly inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to a reduction in neurotransmitter release.
Experimental Protocol: Cannabinoid Receptor Binding Assay
This protocol is a general procedure for determining the binding affinity of a compound to cannabinoid receptors using a radioligand competition assay.
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Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 or CB2 receptor.
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Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (5-Chloro-AB-PINACA).
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Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for competitive binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
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Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Metabolism
The metabolism of 5-Chloro-AB-PINACA is expected to involve several phase I and phase II biotransformations. While specific metabolic stability data for 5-Chloro-AB-PINACA is not available, studies on its parent compound, AB-PINACA, and other halogenated synthetic cannabinoids provide insights into its likely metabolic fate.
In Vitro Metabolic Stability
Incubation of AB-PINACA with human liver microsomes (HLMs) resulted in an in vitro half-life (t₁/₂) of 18.7 ± 0.4 minutes.[8] Halogenation can affect metabolic stability; for instance, the fluorinated analog 5F-AB-PINACA has a longer half-life of 35.9 ± 3.0 minutes.[8] The metabolic stability of 5-Chloro-AB-PINACA is anticipated to be a key factor in its duration of action and potential for toxicity.
Comparative In Vitro Metabolic Stability Data:
| Compound | In Vitro Half-life (t₁/₂) (min) | Reference |
| AB-PINACA | 18.7 ± 0.4 | [8] |
| 5F-AB-PINACA | 35.9 ± 3.0 | [8] |
Predicted Metabolic Pathways
Based on the metabolism of related compounds, the primary metabolic pathways for 5-Chloro-AB-PINACA are likely to include:
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Oxidative Dechlorination: Replacement of the chlorine atom with a hydroxyl group to form a 5-hydroxypentyl metabolite.
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Hydroxylation: Addition of hydroxyl groups to the pentyl chain, the indazole ring, or the valinamide moiety.
-
Amide Hydrolysis: Cleavage of the amide bond connecting the L-valinamide group.
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Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.
Figure 3: Predicted metabolic pathways for 5-Chloro-AB-PINACA.
Experimental Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a compound using human liver microsomes (HLMs).
-
Incubation Mixture: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (5-Chloro-AB-PINACA, e.g., 1 µM), and a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Analytical Methods
The detection and quantification of 5-Chloro-AB-PINACA in biological and seized materials are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common method for the identification of synthetic cannabinoids in seized materials.
Typical GC-MS Parameters:
| Parameter | Value | Reference |
| Column | HP-5MS (or equivalent) | [3] |
| Injection Mode | Splitless | [3] |
| Mass Scan Range | 40-550 m/z | [3] |
| Retention Time | 8.774 min | [3] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantitative analysis of 5-Chloro-AB-PINACA in biological matrices such as blood and urine.
LC-MS/MS Parameters for Detection in Whole Blood:
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 366 | [9] |
| Product Ions (m/z) | 249, 145 | [9] |
| Retention Time (min) | 11.0 | [9] |
Experimental Protocol: LC-MS/MS Analysis of 5-Chloro-AB-PINACA in Whole Blood
This protocol is based on a validated method for the detection of multiple novel psychoactive substances.[9]
-
Sample Preparation (Protein Precipitation):
-
To a 1 mL whole blood sample, add an internal standard.
-
Add a precipitating agent (e.g., cold acetonitrile), vortex, and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution program using mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 5-Chloro-AB-PINACA.
-
-
Quantification:
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Generate a calibration curve using fortified blood samples with known concentrations of 5-Chloro-AB-PINACA.
-
Calculate the concentration of 5-Chloro-AB-PINACA in the unknown sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Figure 4: General analytical workflow for the detection of 5-Chloro-AB-PINACA.
Conclusion
5-Chloro-AB-PINACA is a potent synthetic cannabinoid of the indazole-3-carboxamide class. While specific pharmacological and metabolic data for this compound are limited, information from its structural analogs provides valuable insights into its expected properties. Its synthesis follows established routes for related compounds, and robust analytical methods for its detection are available. Further research is warranted to fully characterize the binding affinity, functional activity, and metabolic profile of 5-Chloro-AB-PINACA to better understand its potential effects and risks. This guide serves as a foundational resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
References
- 1. 5-Chloro-AB-PINACA | 1801552-02-2 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cfsre.org [cfsre.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. research.unipd.it [research.unipd.it]
